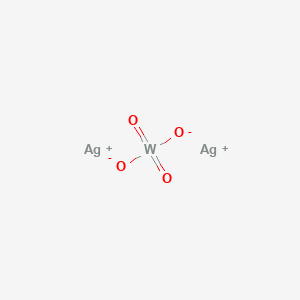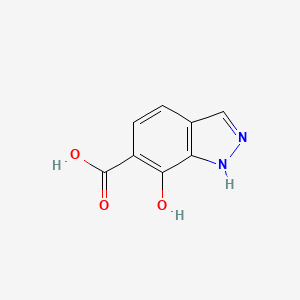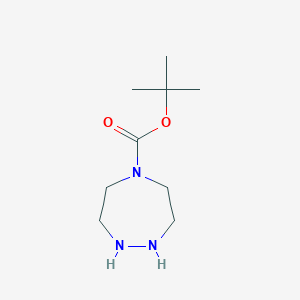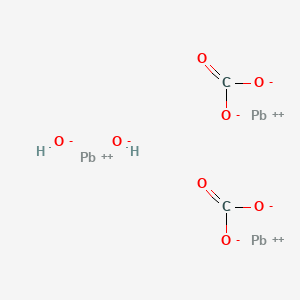
Silvertungstate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver tungstate is an inorganic tungstate with the chemical formula Ag2WO4 . It has been applied in various fields such as photoluminescence, antibacterial action, ozone gas sensors, and humidity sensors . It is also used in the electronic and chemical industries, and in proteomics research .
Synthesis Analysis
Silver tungstate nanoparticles can be synthesized by a simple electrochemical method with the aid of a silver electrode and sodium tungstate as starting reagents . The synthesis conditions of silver tungstate nanoparticles can be optimized by Taguchi robust design . The effects of several synthesis conditions such as tungstate ion concentration, applied voltage, stirring rate, and reaction temperature on the particle size of the product have been investigated .Molecular Structure Analysis
Silver tungstate nanoparticles were structurally characterized by X-ray diffraction, Fourier transform infrared spectroscopy, and Raman spectroscopy . The structure and morphology of these nanoparticles were studied by scanning electron microscopy and high-resolution transmission electron microscopy .Chemical Reactions Analysis
Silver tungstate has been used as a photocatalyst in the removal of 2,4-dichlorophenol (2,4-DCP) under natural sunlight . The photocatalytic performance of silver tungstate was investigated using the response surface methodology (RSM) model .Physical And Chemical Properties Analysis
Silver tungstate nanoparticles in two different morphologies are prepared by controlling the reaction kinetics of aqueous precipitation . X-ray diffraction studies reveal that the silver tungstate nanoparticles are in the β-phase . SEM images show the rod-like and fiber-like morphologies of the nanoparticles with high aspect ratios .Applications De Recherche Scientifique
Crystal Structure and Properties : Silver tungstate undergoes structural transformations at high temperatures, which impacts its physical and chemical properties. For instance, the high-temperature form of silver tungstate, Ag8W4O16, contains tetratungstate ions with unique coordination for the Ag+ ion. This form exhibits stable deviations from centrosymmetry, indicating potential applications in materials science (Skarstad & Geller, 1975).
Antimicrobial Properties : Silver nanoparticles, which can be derived from silver tungstate, have shown significant antimicrobial properties. They are used in various medical applications, such as silver-based dressings and coatings for medical devices, due to their effectiveness against antibiotic-resistant bacteria (Rai, Yadav, & Gade, 2009).
Environmental Impact and Safety : Studies have evaluated the environmental impact of silver, including its forms in silver tungstate. For instance, ionic silver, a potential derivative of silver tungstate, is known for its rapid reaction with natural chemical ligands, which influences its toxicity and environmental interactions (Purcell & Peters, 1998).
Catalytic Applications : Silver tungstate has been developed as a bifunctional catalyst for the carboxylation of terminal alkynes with CO2 under ambient conditions. This highlights its potential in green chemistry and industrial applications (Guo et al., 2015).
Use in Antiviral and Antibacterial Applications : The development of silver nanoparticles from silver tungstate for use in antiviral and antibacterial applications is a growing field. These nanoparticles have been identified as potential agents in combating drug-resistant pathogens (Ciriminna, Albo, & Pagliaro, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
disilver;dioxido(dioxo)tungsten |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.4O.W/q2*+1;;;2*-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKREONBSFPWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Ag+].[Ag+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2O4W |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silvertungstate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B8021967.png)

![(+/-)-1-[2,3-(Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride](/img/structure/B8021976.png)


![Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8022024.png)
![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)
![Phosphoric acid;2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31,32,33,34,35,36-tetracosaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecamolybdatridecacyclo[11.11.1.11,5.13,7.13,11.15,21.17,19.19,15.19,19.111,15.113,23.117,21.117,23]hexatriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide](/img/structure/B8022038.png)



![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)

